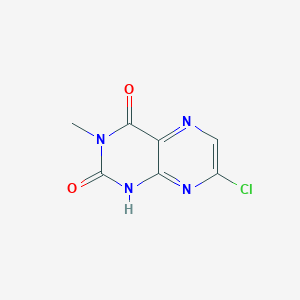
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione, also known as 7-chloro-3-methyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione or simply as Methylchloroisothiazolinone, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione involves its ability to disrupt the cell membrane of microorganisms, leading to their death. This is achieved through the inhibition of certain enzymes and metabolic pathways that are essential for the survival of these microorganisms. The compound also has the ability to penetrate the cell walls of microorganisms, which enhances its antimicrobial properties.
Biochemical and Physiological Effects:
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been shown to have a wide range of biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and algae. It has also been shown to have cytotoxic effects on certain human cell lines, such as HeLa cells. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful in a wide range of applications, including the preservation of biological samples and the sterilization of laboratory equipment. However, the compound also has certain limitations, such as its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not handled properly.
将来の方向性
There are several future directions for research on 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and certain types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
合成法
The synthesis of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of sodium hydroxide. This reaction leads to the formation of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione as the final product. Other methods involve the use of different starting materials and reagents, such as 4-chloro-5-methyl-1,2-diaminobenzene, acetic anhydride, and sodium azide.
科学的研究の応用
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been widely used in scientific research for various purposes. One of its main applications is in the field of microbiology, where it is used as a preservative in many products, such as cosmetics, personal care products, and household cleaning products. It has also been used as a biocide in industrial water treatment systems, as well as in the preservation of food and beverages.
特性
分子式 |
C7H5ClN4O2 |
|---|---|
分子量 |
212.59 g/mol |
IUPAC名 |
7-chloro-3-methyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-6(13)4-5(11-7(12)14)10-3(8)2-9-4/h2H,1H3,(H,10,11,14) |
InChIキー |
FJRVLUNSKIZIED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
正規SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)


